Nvp-aam077

Description

Overview of NMDA Receptor Antagonists in Neuropharmacology NMDA receptor antagonists are a class of drugs that inhibit the action of NMDA receptors.wikipedia.orgDue to the critical role of NMDA receptors in both physiological and pathological processes, their antagonists have been extensively studied for their potential therapeutic applications.nih.govvietnamjournal.rumdpi.comNMDA receptor overactivation, particularly in conditions like ischemic stroke and neurodegenerative diseases, can lead to excitotoxicity and neuronal death, making antagonists attractive candidates for neuroprotection.mdpi.comnih.govwikipedia.org

NMDA receptor antagonists can be broadly classified based on their mechanism of action and binding site:

Competitive Antagonists: These compounds compete with the endogenous agonists glutamate (B1630785) and glycine (B1666218) for their binding sites on the receptor. wikipedia.org

Uncompetitive Channel Blockers: These antagonists bind to a site within the ion channel pore, typically requiring receptor activation for access. wikipedia.orgmdpi.com Examples include ketamine and MK-801. wikipedia.orgmdpi.commedicaljournals.se

Non-competitive Antagonists: These drugs bind to allosteric sites on the receptor, influencing its activity without directly competing with agonist binding at the primary sites. wikipedia.org

Glycine Antagonists: These block binding to the co-agonist glycine site. wikipedia.org

Historically, non-selective NMDA receptor antagonists like ketamine and MK-801 have been used as anesthetics and have shown promise in treating conditions like depression. mdpi.comwikipedia.orgnih.gov However, their use is often limited by psychotomimetic and other side effects, which are thought to be related to their widespread blockade of NMDA receptors. wikipedia.orgnih.govfrontiersin.org This has driven the search for subtype-selective antagonists that could target specific receptor populations involved in pathology while sparing those crucial for normal physiological function. mdpi.commdpi.com

Subunit-selective antagonists, particularly those targeting GluN2A and GluN2B subunits, have been developed as research tools and potential therapeutics to dissect the specific roles of different NMDA receptor subtypes in various brain functions and diseases. mdpi.commdpi.comahajournals.org The development of such selective compounds is challenging but crucial for understanding the complex roles of NMDA receptor subtypes and developing more targeted therapies with fewer side effects. mdpi.comfrontiersin.orgmdpi.com

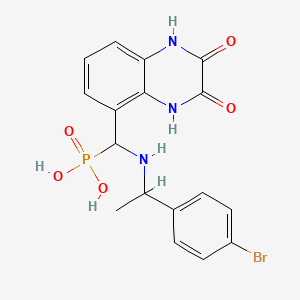

Introduction to NVP-AAM077 as a Research Probe this compound, also known by its chemical name [(R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid, is a chemical compound that has been utilized as a research probe to investigate the roles of specific NMDA receptor subtypes.wikipedia.orgnih.govnih.govIt is a competitive antagonist at the NMDA receptor.wikipedia.org

This compound was initially reported to exhibit a high degree of selectivity for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors. mdpi.comwikipedia.orgnih.govnih.gov Early studies using recombinant human receptors suggested a selectivity window of over 100-fold. wikipedia.orgnih.govnih.gov This initial finding generated considerable interest in this compound as a tool to pharmacologically distinguish the functions of GluN2A-containing NMDA receptors from those containing other GluN2 subunits.

However, subsequent, more detailed pharmacological analyses using recombinant rodent receptors and native receptors in brain slices revealed that the selectivity of this compound for GluN2A-containing receptors is considerably lower, typically in the range of 5- to 13-fold depending on the study and preparation. mdpi.comwikipedia.orgnih.govnih.govphysiology.orgresearchgate.net This more limited selectivity has complicated the interpretation of studies using this compound to attribute observed effects solely to the blockade of GluN2A-containing receptors. mdpi.comphysiology.orgresearchgate.net

Despite the revised understanding of its selectivity, this compound has been employed in numerous studies to explore the involvement of GluN2A-containing receptors in various physiological and pathological processes, including synaptic plasticity, ischemic injury, and antidepressant-like effects. nih.govahajournals.orgnih.govphysiology.orgahajournals.org Research findings using this compound, often in comparison with GluN2B-preferring antagonists like ifenprodil (B1662929), have provided valuable, albeit sometimes controversial, insights into the differential contributions of NMDA receptor subtypes. ahajournals.orgnih.govphysiology.orgahajournals.org

For example, studies investigating ischemic neuronal cell death and tolerance have used this compound to probe the roles of GluN2A-containing receptors. One study found that blocking NR2A-containing receptors with this compound enhanced neuronal death after transient global ischemia and abolished the induction of ischemic tolerance, suggesting a protective role for GluN2A-containing receptors in this context. ahajournals.orgahajournals.org This contrasted with the effects of the NR2B antagonist ifenprodil, which attenuated ischemic cell death and enhanced neuroprotection. ahajournals.orgahajournals.org

Research into the antidepressant-like effects of NMDA receptor antagonists has also utilized this compound. Some studies have reported that this compound elicits rapid antidepressant-like effects in animal models, potentially related to the release of glutamate and serotonin (B10506) and the activation of signaling pathways like mTOR. nih.gov

Structural studies, including crystal structures of the NMDA receptor ligand-binding domain complexed with this compound, have provided insights into its binding mode, revealing interactions that contribute to its antagonist properties. nih.gov These studies have shown that this compound binds in the glutamate-binding pocket of the GluN2A subunit and also interacts with the GluN1 subunit at the subunit interface. nih.gov

While the interpretation of results obtained with this compound requires careful consideration due to its limited selectivity, it has served as an important tool in the pharmacological dissection of NMDA receptor subtype functions and continues to contribute to our understanding of these complex channels.

This compound is a chemical compound that functions as an antagonist of the N-methyl-D-aspartate receptor (NMDAR). It has been a subject of research due to its reported selectivity for certain NMDAR subunits and its potential implications in various neurological processes.

Structure

3D Structure

Properties

IUPAC Name |

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGNAZRWCBSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile and Molecular Target Engagement of Nvp Aam077

Selectivity for NMDA Receptor Subunits

NMDA receptors are heteromeric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). pnas.orgscirp.org The specific GluN2 subunit composition significantly influences the receptor's physiological and pharmacological properties. mdpi.comd-nb.info

Differential Affinity for GluN2A- and GluN2B-Containing Receptors

NVP-AAM077 was initially reported to exhibit a substantial preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors. Early studies suggested a selectivity of over 100-fold for human recombinant GluN2A over GluN2B receptors. nih.govjneurosci.org However, more detailed and extensive pharmacological analyses later indicated a lower degree of selectivity, showing approximately a five-fold to 10-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors in recombinant systems. hellobio.comwikipedia.orgpnas.orgnih.govmdpi.compnas.orgnih.govjneurosci.org Studies in rodents have reported an even lower selectivity ratio, around 7- to 13-fold. mdpi.comnih.govneurosci.cnnih.gov

| Receptor Subunit Combination | Reported Selectivity/Affinity (vs GluN1/GluN2B) | Source Type |

| GluN1/GluN2A | >100-fold preference | Human recombinant receptors |

| GluN1/GluN2A | ~5-10-fold preference | Recombinant receptors |

| GluN1/GluN2A | ~7-13-fold preference | Rodent recombinant receptors |

IC50 values reported for this compound further illustrate this differential affinity. In Xenopus laevis oocytes expressing recombinant receptors, IC50 values were reported as 0.27 µM for GluN1A/GluN2A and 29.6 µM for GluN1A/GluN2B, indicating a preference for GluN2A-containing receptors. caymanchem.com Another source provides IC50 values of 31 nM for GluN1/2A and 215 nM for GluN1/2B, showing a selectivity of approximately 7-10-fold. hellobio.com

Context-Dependent Selectivity and Methodological Influences

The observed selectivity of this compound can be influenced by experimental conditions and methodologies. hellobio.comwikipedia.orgnih.govnih.govctdbase.org As a competitive antagonist, its effectiveness is dependent on the concentration of released glutamate (B1630785), which can vary with stimulation frequency during plasticity induction protocols. nih.gov Methodological differences that impact transmitter release probability and re-uptake can therefore influence this compound's effectiveness. nih.gov Additionally, GluN2A and GluN2B receptors have differing affinities for glutamate, and their respective contributions to total NMDAR-mediated calcium signals under various protocols can differ substantially, complicating the interpretation of results obtained with this compound. nih.gov Some studies suggest that at higher concentrations, this compound may also affect non-GluN2A-containing NMDARs. mdpi.comfrontiersin.org Discrepant reports on the effect of this compound on long-term potentiation (LTP) may be partially explained by developmental shifts in the properties of LTP and a developmental increase in the sensitivity of LTP to NMDAR antagonism. physiology.org

Comparative Analysis with Other Subunit-Selective NMDA Receptor Modulators

Compared to GluN2B-selective antagonists like ifenprodil (B1662929) and Ro 25-6981, this compound exhibits considerably lower subunit selectivity. nih.govjneurosci.orgpnas.orgjneurosci.orgneurosci.cnrupress.org Ifenprodil, for instance, has been reported to have >200-fold selectivity for GluN2B over other GluN2 subunits, and Ro 25-6981 shows even higher selectivity (>1000-fold or >5000-fold depending on the source and receptor combination). nih.govpnas.orgneurosci.cnjneurosci.org This limited selectivity of this compound has led to the development of newer compounds with improved GluN2A preference, such as ST3, which demonstrates a 15-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors. pnas.orgmdpi.compdbj.org

Mechanism of Antagonism at the Glutamate-Binding Site

This compound acts as a competitive antagonist at the glutamate-binding site of the NMDA receptor. pnas.orgnih.govcaymanchem.comctdbase.org It competes with the endogenous agonist glutamate for binding to the GluN2 subunit's ligand-binding domain (LBD). pnas.orgnih.gov By occupying this site, this compound prevents glutamate from binding and activating the receptor ion channel. pnas.org The binding of competitive antagonists like this compound stabilizes the open-cleft conformation of the bi-lobed structure of the GluN2A LBD, in contrast to agonists which induce domain closure necessary for channel activation. nih.gov

Structural Basis of this compound-NMDA Receptor Interactions

Structural studies, particularly X-ray crystallography, have provided insights into how this compound interacts with the NMDA receptor. hellobio.comnih.govnih.govctdbase.orgnih.govnih.gov

Crystallographic Analysis of this compound Binding to GluN1-GluN2A Ligand-Binding Domains

Crystallographic studies of the isolated GluN1-GluN2A LBD heterodimer in complex with glycine (B1666218) (binding to GluN1) and this compound (binding to GluN2A) have revealed a novel mode of antagonist binding. nih.govnih.govresearchgate.netportlandpress.com The structure shows that the dioxoquinoxalinyl ring and the phosphono group of this compound are positioned within the glutamate-binding pocket in the GluN2A subunit. nih.govnih.gov Uniquely, the bromophenyl group of this compound extends out of the glutamate-binding pocket towards the GluN1-GluN2A subunit interface and interacts with GluN1-Glu781. nih.govnih.gov This interaction with a residue on the GluN1 subunit is notable, as it was the first example of a competitive antagonist for NMDA receptors being recognized by residues from both GluN1 and GluN2 subunits. nih.gov Site-directed mutagenesis of GluN1-Glu781 has been shown to reduce the potency of inhibition by this compound, confirming the involvement of the GluN1 subunit in its binding. nih.govnih.gov Despite this unique binding mode, this compound binding stabilizes the open-cleft conformation of the GluN2A LBD, similar to other competitive antagonists like D-AP5 and PPDA. nih.gov The degree of bi-lobe opening induced by this compound is approximately 17°. nih.gov

| This compound Moiety | Binding Location | Interacting Residues/Domains |

| Dioxoquinoxalinyl ring & Phosphono group | Glutamate-binding pocket in GluN2A LBD | Within the pocket |

| Bromophenyl group | Extends towards GluN1-GluN2A subunit interface | Interacts with GluN1-Glu781 |

Structural comparisons with GluN2A-preferring antagonists like ST3 suggest that subunit selectivity can be mediated by mechanisms beyond direct contact residues, involving interactions within a cavity that extends towards the subunit interface. pnas.orgpdbj.org Variations in this cavity between GluN2A and GluN2B subunits can influence favorable binding. pdbj.org However, the crystal structure of this compound bound to GluN1-GluN2A LBD did not reveal obvious structural elements that would explain a high degree of GluN2A specificity, as some key residues in the binding site are conserved. nih.gov

Role of Specific Residues in this compound Binding

Structural studies, particularly X-ray crystallography of the GluN1-GluN2A ligand-binding domain (LBD) complexed with this compound, have provided detailed insights into its binding mode nih.gov. This compound binds within the D1-D2 domain cleft of the GluN2A subunit, which is the primary binding site for the endogenous agonist, glutamate nih.gov.

A unique aspect of this compound binding is that it involves interactions with residues from both the GluN1 and GluN2A subunits, a feature not previously observed for other competitive NMDA receptor antagonists nih.gov. Specifically, the bromophenyl group of this compound extends out of the glutamate-binding pocket in GluN2A and interacts with GluN1-Glu781 at the GluN1-GluN2A subunit interface nih.gov. The phosphono group of this compound establishes hydrogen bonds and water bridges with neighboring residues within the binding site nih.gov.

Mutagenesis studies have also shed light on the importance of specific residues. For example, a mutation at the T671A residue in the GluN2A subunit significantly reduces the potency of this compound, while a mutation at S670G does not have a significant effect on its IC50 researchgate.net. This highlights the critical role of specific amino acids within the LBD in mediating the binding interaction with this compound.

Conformational Changes Induced by this compound Binding

Ligand binding to the LBD of NMDA receptors induces conformational changes that are crucial for channel gating portlandpress.comnih.gov. While agonists typically induce closure of the bi-lobed LBD, competitive antagonists like this compound stabilize an open-cleft conformation of the LBD nih.govrupress.org.

The binding of this compound results in the opening of the bi-lobe of the GluN2A LBD when compared to the glutamate-bound state nih.gov. This stabilization of an open conformation by competitive antagonists is a consistent observation in structural studies of the GluN1-GluN2A LBD complexed with other antagonists like D-AP5 and PPDA nih.gov. The extent of bi-lobe opening induced by this compound is comparable to that induced by D-AP5 and PPDA, measured to be approximately 17° nih.gov.

These conformational changes in the LBD, stabilized by this compound binding, prevent the subsequent structural rearrangements required for the opening of the ion channel pore, thereby inhibiting receptor activation rupress.orgaopwiki.org.

Mechanistic Investigations of Nvp Aam077 Action in Neuronal and Glial Systems

Modulation of Intracellular Signaling Pathways

The interaction of NVP-AAM077 with NMDA receptors triggers downstream effects on several intracellular signaling cascades vital for neuronal function and viability.

Impact on Caspase Activation and Apoptotic Processes

This compound has been shown to affect caspase activation and apoptotic pathways, with the context and specific NMDA receptor subtypes playing a significant role. In certain studies, this compound was found to promote caspase-3 activation and induce apoptosis in cortical striatal slice cultures medchemexpress.commedchemexpress.com. This effect appears to be at least partially mediated by synaptic NR1/NR2B receptors, as the apoptosis induced by this compound was attenuated by the co-administration of an NR2B antagonist nih.govjneurosci.org. Conversely, activation of NR2A-containing NMDA receptors may initiate cell survival signals that counterbalance the pro-apoptotic effects mediated by NR1/NR2B receptors nih.gov. Prolonged incubation of neurons with this compound (48 hours) in the absence of stimulation was sufficient to increase neuronal apoptosis nih.govjneurosci.org.

Regulation of the CaMKIV-TORC1-CREB Pathway

Studies indicate that this compound can influence the CaMKIV-TORC1-CREB pathway. One study reported that this compound could block the CaMKIV-TORC1-CREB pathway signaling induced by sigma-1 receptor agonists in mice experiencing cerebral ischemia medchemexpress.commedchemexpress.com. This pathway is known to be involved in learning and memory, and its modulation by this compound was linked to improvements in these cognitive functions in the context of ischemia medchemexpress.commedchemexpress.com. Activation of sigma-1 receptors has been associated with increased BDNF expression, potentially through the NR2A-CaMKIV-TORC1 pathway researchgate.net. CREB is a transcription factor crucial for activity-dependent gene expression, and its phosphorylation at Ser133 is influenced by both CaMKIV and the ERK1/2 pathway nih.govresearchgate.net. TORC1 also acts as a coactivator for CREB researchgate.net. Selective blockade of NR2A-containing NMDA receptors by this compound has been shown to inhibit ischemia-induced CREB phosphorylation and the subsequent upregulation of target genes like cpg15 and bdnf ahajournals.org.

Effects on Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

This compound has been associated with the modulation of mTOR signaling. Research indicates that this compound can lead to an increase in mTOR signaling nih.govresearchgate.netbiorxiv.org. This increase in mTOR activity appears to be connected to rapid antidepressant-like effects observed in animal models nih.govresearchgate.net. The activation of mTOR by this compound might occur through a mechanism involving the rapid stimulation of AMPA receptors, leading to intracellular calcium influx and subsequent activation of Ca²⁺/calmodulin-dependent protein kinase II, which ultimately activates the mTOR pathway researchgate.net. Furthermore, the direct inhibition of NMDA receptor-mediated nitric oxide synthesis by this compound could also contribute to mTOR pathway activation researchgate.net. Inhibition of mTOR has been shown to counteract the effects of this compound in some experimental settings nih.gov.

Alterations in Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation

This compound has been shown to induce alterations in GSK3β phosphorylation. Pretreatment with this compound has been observed to prevent the dephosphorylation of GSK3β in specific brain regions, including the amygdala, nucleus accumbens, and hippocampus, during the recall of cocaine-associated memories researchgate.net. Elevated levels of phosphorylated GSK3β (indicating reduced activity) were noted in this compound-pretreated mice after memory recall researchgate.net. NMDA receptor activation can influence Tau phosphorylation through a pathway involving GSK3β inhibition, which is reflected in high Ser9 and low Tyr216 phosphorylation of GSK3β nih.govscispace.com. This compound, as an NR2A receptor antagonist, abolished the NMDA-induced reduction of Tau phosphorylation at specific sites nih.govscispace.com.

Regulation of Neurotransmitter Release and Receptor Expression

The action of this compound as an NMDA receptor antagonist has implications for the release of neurotransmitters and the expression of receptors. This compound has been linked to the release of glutamate (B1630785) and serotonin (B10506) in the medial prefrontal cortex researchgate.netnih.gov. This augmented release, particularly of glutamate, and its subsequent action on AMPA receptors are thought to contribute to the release of BDNF and consequently enhance synaptogenesis and synaptic plasticity oup.com. Furthermore, this compound has been shown to increase the expression of the GluA1 subunit of AMPA receptors nih.govresearchgate.net. This increase in GluA1 subunits may lead to an increase in excitatory postsynaptic current amplitude nih.gov. The rapid mobilization of BDNF stores and increases in GluA1, mTOR, and astrocytic markers like GFAP and EAAT1 are suggested to be key factors in initiating the rapid effects of this compound nih.gov.

Summary of Key Findings

The mechanistic investigations of this compound highlight its complex role as a GluN2A-preferring NMDA receptor antagonist. Its influence extends to various intracellular signaling pathways, affecting processes such as apoptosis, the CaMKIV-TORC1-CREB cascade, mTOR signaling, and GSK3β phosphorylation. Additionally, it impacts the release of neurotransmitters like glutamate and serotonin and upregulates the expression of AMPA receptor subunits.

Interactive Data Tables:

Based on the available data, a summary of the effects of this compound on key signaling molecules can be presented.

| Signaling Molecule/Pathway | Observed Effect of this compound | Context/Notes | Source |

| Caspase-3 Activation | Promoted/Increased | Cortical striatal slice cultures, associated with apoptosis | medchemexpress.commedchemexpress.comnih.gov |

| Apoptosis | Induced/Enhanced | Cortical striatal slice cultures, potentially mediated by NR1/NR2B receptors | medchemexpress.commedchemexpress.comnih.govjneurosci.org |

| CaMKIV-TORC1-CREB Pathway | Blocked/Inhibited signaling | Induced by sigma-1 receptor agonists in cerebral ischemia mice | medchemexpress.commedchemexpress.com |

| CREB Phosphorylation | Inhibited ischemia-induced phosphorylation | Selectively blocking NR2A-containing receptors | ahajournals.org |

| mTOR Signaling | Increased/Upregulated | Associated with rapid effects, possibly via AMPA receptor activation | nih.govresearchgate.netbiorxiv.org |

| Akt Phosphorylation | Not consistently reliant upon / Engaged machinery | Contrasting findings, potentially context-dependent | nih.govbiorxiv.org |

| ERK Phosphorylation | Not consistently reliant upon | Contrasting findings | nih.govnih.gov |

| GSK3β Phosphorylation | Prevented dephosphorylation / Altered | During recall of cocaine memory, associated with NMDA receptor activation | researchgate.netnih.govscispace.com |

| Glutamate Release | Enhanced | Medial prefrontal cortex | researchgate.netnih.gov |

| Serotonin Release | Enhanced | Medial prefrontal cortex | researchgate.netnih.gov |

| GluA1 Subunit Expression | Elevated/Increased | Transiently observed | nih.gov |

Modulation of Glutamate and Serotonin Efflux

Studies have indicated that this compound can increase the efflux of both glutamate and serotonin in the medial prefrontal cortex (mPFC) nih.govcore.ac.ukresearchgate.netresearchgate.net. This effect on neurotransmitter release has been observed in the context of its rapid antidepressant-like effects in animal models nih.govresearchgate.netresearchgate.net. The increase in glutamate and serotonin efflux appears to be a notable consequence of this compound administration nih.govcore.ac.ukresearchgate.net.

Effects on AMPA Receptor Subunit Expression (e.g., GluA1)

This compound has been shown to elevate the expression of the GluA1 subunit of the AMPA receptor nih.gov. This increase in GluA1 expression was observed transiently, specifically 30 minutes after administration in one study nih.gov. The upregulation of the GluA1 subunit is considered potentially relevant to the rapid effects observed with this compound nih.govresearchgate.net. The fast excitatory neurotransmission mediated by GluA1-containing AMPA receptors in the mPFC may contribute to the observed effects nih.gov.

Here is a summary of the effect of this compound on GluA1 expression:

| Time After Administration | Effect on GluA1 Expression | Significance (vs. Vehicle) |

| 30 minutes | Elevated | P < 0.05 |

| > 30 minutes | Not specified/Transient | - |

Note: Data is based on findings in the medial prefrontal cortex (mPFC) nih.gov.

Impact on Neurotrophic Factors and Glial Markers

This compound also impacts neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), and modulates the expression of glial markers such as Glial Fibrillary Acidic Protein (GFAP) and Excitatory Amino Acid Transporter 1 (EAAT1).

Mobilization and Synthesis of Brain-Derived Neurotrophic Factor (BDNF)

Research indicates that this compound influences BDNF levels nih.govresearchgate.netcore.ac.uk. An early decrease in BDNF protein levels was observed 30 minutes after administration, followed by a delayed increase 2 hours later nih.govresearchgate.net. This suggests a rapid utilization of BDNF stores followed by a compensatory increase in synthesis nih.gov. The elevated utilization of BDNF may be associated with the increased synthesis of the GluA1 subunit and its insertion into the postsynaptic membrane nih.gov.

Here is a summary of the effect of this compound on BDNF protein levels:

| Time After Administration | Effect on BDNF Protein Level | Significance (vs. Vehicle) |

| 30 minutes | Decreased by 50% | P < 0.04 |

| 2 hours | Increased | P < 0.03 |

Note: Data is based on findings in the medial prefrontal cortex (mPFC) nih.govresearchgate.net.

Modulation of Glial Fibrillary Acidic Protein (GFAP) and Excitatory Amino Acid Transporter 1 (EAAT1)

This compound has been shown to increase the concentration of GFAP, a marker for astrocytes, although this effect was transient, observed only 30 minutes after administration nih.govresearchgate.net. Additionally, this compound increased the level of EAAT1, a glutamate transporter predominantly localized on astrocytes, at both 30 minutes and 1 hour after administration nih.govresearchgate.netresearchgate.netmdpi.com. The increased formation of GFAP and EAAT1 caused by this compound might be related to an improved homeostasis of glutamate transmission nih.gov.

Here is a summary of the effect of this compound on GFAP and EAAT1 levels:

| Marker | Time After Administration | Effect on Level | Significance (vs. Vehicle) |

| GFAP | 30 minutes | Increased | P < 0.05 |

| GFAP | > 30 minutes | Not specified | - |

| EAAT1 | 30 minutes | Increased | P < 0.02 |

| EAAT1 | 1 hour | Increased | P < 0.03 |

Note: Data is based on findings in the medial prefrontal cortex (mPFC) nih.govresearchgate.net.

Influence on Neuronal Nitric Oxide Synthase (nNOS) Activity

This compound has been reported to increase the activity of neuronal nitric oxide synthase (nNOS) in primary hippocampal neurons caymanchem.combertin-bioreagent.comnih.govszabo-scandic.com. This effect on nNOS activity has been linked to the compound's influence on neurogenesis caymanchem.combertin-bioreagent.comnih.gov. Studies using nNOS-null mutant mice have indicated that the effects of this compound on neurogenesis were not observed in the absence of nNOS caymanchem.combertin-bioreagent.comnih.gov.

Preclinical Research Applications and Observed Biological Effects of Nvp Aam077

Studies in Models of Neurological Disorders

NVP-AAM077 has been investigated in a variety of animal and in vitro models of neurological diseases, providing valuable insights into the role of GluN2A-containing NMDA receptors in these conditions.

Cerebral Ischemia and Ischemic Tolerance

Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to a cascade of detrimental events, including excitotoxicity, which significantly contributes to neuronal damage. Research has focused on the distinct roles of NMDA receptor subunits in this process.

Emerging evidence suggests that the GluN2A and GluN2B subunits of the NMDA receptor play opposing roles in the context of ischemic injury. ahajournals.orgresearchgate.net While activation of GluN2B-containing receptors is largely associated with excitotoxic neuronal death, the activation of GluN2A-containing receptors may, conversely, promote cell survival. researchgate.netnih.gov Studies in rat models of transient global ischemia have demonstrated that the selective blockade of GluN2B with antagonists like ifenprodil (B1662929) can attenuate ischemic cell death. ahajournals.org In contrast, the use of the GluN2A-selective antagonist this compound has been shown to enhance neuronal death following transient global ischemia. ahajournals.org This suggests that GluN2A subunit activity may be neuroprotective in the ischemic brain. ahajournals.org

Further in vitro studies on cultured cortical neurons have corroborated these findings, showing that blockade of GluN2B-containing receptors offers more protection against NMDA-induced excitotoxicity than the blockade of GluN2A-containing receptors. nih.gov In fact, under certain conditions, this compound was found to potentiate NMDA-mediated apoptosis, further highlighting the potential pro-survival role of GluN2A subunit activation. nih.gov

The neuroprotective effects of modulating GluN2A and GluN2B subunits extend to the phenomenon of ischemic tolerance, where a brief, non-lethal ischemic episode can protect the brain from a subsequent, more severe ischemic insult. Research indicates that this compound can abolish the neuroprotective effect induced by ischemic preconditioning, further suggesting that GluN2A-containing receptors are involved in intrinsic neuroprotective mechanisms. ahajournals.org Conversely, blocking the GluN2B subunit with ifenprodil has been found to enhance the neuroprotection afforded by ischemic preconditioning. ahajournals.org

In cultured neuron models of excitotoxicity, the differential effects of this compound and the GluN2B antagonist Ro 25-6981 on neuronal survival are evident. For instance, in NMDA-induced excitotoxicity, pretreatment with this compound resulted in a different level of neuronal death compared to pretreatment with a GluN2B antagonist. nih.gov

| Treatment | Neuronal Death (%) |

|---|---|

| NMDA (50 μM) | - |

| + this compound (100 nM) | 29.4% |

| + Ifenprodil | 19.8% |

| + this compound + Ifenprodil | Complete Blockade |

Data based on studies in cultured cortical neurons. nih.gov

Epilepsy and Seizure Models

Given the central role of NMDA receptors in excitatory neurotransmission, their modulation is a key area of investigation in epilepsy research. The developmental switch in the expression of GluN2A and GluN2B subunits suggests that their roles in seizure activity may be age-dependent. In developing rats, antagonists preferring the GluN2A subunit, such as PEAQX (a stereoisomer of this compound), have demonstrated anticonvulsant activity. nih.gov Specifically, PEAQX was shown to suppress pentylenetetrazol-induced generalized seizures in a dose-dependent manner across different age groups of juvenile rats. nih.gov However, the efficacy of GluN2A-preferring antagonists can vary depending on the seizure model and the developmental stage of the animal, which may be related to the expression levels of the GluN2A subunit in different brain regions. nih.gov

Cortical Spreading Depression (CSD)

Cortical spreading depression is a wave of near-complete neuronal and glial depolarization that spreads across the cerebral cortex and is implicated in the pathophysiology of migraine aura. The propagation of CSD is known to be dependent on NMDA receptor activation.

Research has shown that both GluN2A and GluN2B subunits are involved in the generation and propagation of CSD. scirp.orgresearchgate.netnih.gov In an in vitro chick retina model, this compound was found to be highly potent in suppressing high potassium-induced CSD. nih.gov Interestingly, studies have revealed a synergistic inhibitory effect on CSD when this compound is co-applied with a GluN2B-selective antagonist, such as Ro 25-6981. scirp.orgresearchgate.net This co-application resulted in a greater reduction of both the magnitude and propagation rate of CSD than either antagonist alone, suggesting that a combined blockade of both subunits could be a more effective strategy for inhibiting CSD. scirp.orgresearchgate.net

| Treatment | Reduction in CSD Magnitude (% of initial level) | Reduction in CSD Propagation Rate (% of initial level) |

|---|---|---|

| This compound (0.3 μM) + Ro 25-6981 (10 μM) | 70.32% | 52.45% |

Data reflects the percentage reduction from the initial level. scirp.org

Research in Neurodevelopmental and Neuroplasticity Models

This compound, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, has been a valuable pharmacological tool in preclinical research to investigate the roles of this specific subunit in various neurodevelopmental and neuroplasticity processes. Its application in in vitro and in vivo models has provided insights into the complex mechanisms governing brain development and synaptic function.

The role of NMDA receptors in the proliferation of neural progenitor cells (NPCs) is a subject of ongoing investigation, with studies suggesting that activation of these receptors can influence neurogenesis. bwise.krnih.gov Research indicates that NMDA receptor activation can either promote or inhibit NPC proliferation depending on the context and level of stimulation. bwise.krnih.gov For instance, some studies have shown that pharmacological blockade of NMDA receptors can lead to an increase in NPC proliferation in the hippocampus. bwise.kr Conversely, NMDA receptor activation is also reported to be essential for the proliferation of embryonic striatal progenitors. bwise.kr While the broader role of NMDA receptors in NPC regulation is established, specific studies directly investigating the effects of the GluN2A-selective antagonist this compound on neural progenitor cell proliferation are not extensively represented in the current body of literature. Further research is required to elucidate the specific contribution of the GluN2A subunit in this fundamental neurodevelopmental process.

This compound has been instrumental in dissecting the contribution of GluN2A-containing NMDA receptors to synaptic transmission and plasticity, key processes for learning and memory.

Excitatory postsynaptic currents (EPSCs) are the flows of positively charged ions into a postsynaptic neuron that are generated when an excitatory neurotransmitter binds to its receptor. These currents depolarize the postsynaptic membrane, increasing the likelihood of an action potential. This compound has been shown to reduce NMDA receptor-mediated EPSCs. However, the selectivity of this compound is a critical factor in interpreting these findings. While it has a preference for GluN2A subunits, its selectivity over GluN2B is only about 5- to 10-fold, which can complicate the attribution of its effects solely to GluN2A receptor blockade. researchgate.net Studies have demonstrated that this compound can reduce glutamate-evoked peak currents in cells expressing rodent NR1/NR2A receptors, but it also affects currents mediated by NR1/NR2B receptors at various concentrations. nih.gov A partial blockade of NMDA EPSCs by approximately 40%, whether through preferential antagonism of GluN2A or GluN2B subunits, did not impair long-term potentiation. nih.gov This suggests that either NMDA receptor subtype can be sufficient for the induction of hippocampal LTP. nih.gov

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, and it is widely considered a cellular mechanism underlying learning and memory. youtube.comyoutube.com The role of GluN2A-containing NMDA receptors in LTP induction has been a topic of considerable research and some debate, with this compound being a key tool in these investigations.

Several studies have suggested that GluN2A-containing NMDA receptors are critical for the induction of LTP. However, other research has challenged this model, suggesting that either GluN2A or GluN2B subunits can mediate LTP. nih.gov One study found that a partial blockade of NMDA EPSCs, regardless of whether it targeted GluN2A or GluN2B subunits, did not prevent LTP induction, indicating a redundancy in the roles of these subunits in this process. nih.govnih.gov Furthermore, when GluN2A-type NMDA receptors were pharmacologically blocked by this compound, LTP could still be induced, suggesting that GluN2B-type NMDA receptors can compensate for the impaired GluN2A signaling. nih.gov

| Study Focus | Experimental Model | Key Findings with this compound |

| NMDA Receptor Subtype Selectivity in LTP | Mouse hippocampal slices | Partial blockade of NMDA EPSCs with this compound did not impair LTP, suggesting either GluN2A or GluN2B subtypes can induce it. nih.govnih.gov |

| Role of GluN2B in LTP with GluN2A Blockade | Mouse hippocampal slices | With GluN2A receptors blocked by this compound, LTP could still be induced, indicating a role for GluN2B receptors. nih.gov |

| Parameter | Effect of this compound |

| Number of Neuronal Connections | Decreased nih.govbiorxiv.org |

| Strength of Neuronal Connections | Decreased nih.govbiorxiv.org |

| Neuron Excitability | Decreased nih.govbiorxiv.org |

Influence on Synaptic Transmission and Plasticity

Investigation in Affective and Cognitive Behavioral Paradigms

In addition to its use in cellular and network-level studies, this compound has been investigated in behavioral paradigms to understand the role of GluN2A receptors in affective and cognitive functions.

Research has demonstrated that this compound can elicit rapid antidepressant-like effects in animal models. nih.gov In the forced swim test, a common paradigm for assessing antidepressant efficacy, administration of this compound was found to reduce immobility time in rodents. nih.gov This effect was observed both 30 minutes and 24 hours after administration, although it diminished after 7 days. nih.gov The antidepressant-like response to this compound appears to be associated with several molecular changes in the medial prefrontal cortex, including an increase in the GluA1 subunit of AMPA receptors, activation of the mTOR signaling pathway, and a rapid mobilization of brain-derived neurotrophic factor (BDNF). nih.gov These findings suggest that blockade of GluN2A-containing NMDA receptors can trigger signaling cascades that are relevant to the mechanisms of action of rapid-acting antidepressants. nih.gov

While there is evidence for the effects of this compound in affective behavioral models, its impact on cognitive behavioral paradigms has been less extensively studied. Further research is needed to fully understand the role of the GluN2A subunit in cognitive processes such as learning, memory, and executive function.

| Behavioral Paradigm | Observed Effect of this compound | Associated Molecular Changes |

| Forced Swim Test | Reduced immobility (antidepressant-like effect) nih.gov | Increased GluA1, mTOR signaling, and BDNF mobilization in the medial prefrontal cortex nih.gov |

Antidepressant-Like Effects in Behavioral Despair Models

This compound has demonstrated notable antidepressant-like effects in established rodent models of behavioral despair, such as the Forced Swim Test (FST). In these models, the compound has been shown to reduce immobility time, a key indicator of depressive-like behavior.

One study found that this compound elicited rapid antidepressant-like effects, reducing immobility in the FST at 30 minutes and 24 hours after administration; however, this effect was not observed 7 days later. researchgate.net This rapid onset of action is a significant finding, as many conventional antidepressants require chronic administration to produce a therapeutic effect. The study also indicated that the antidepressant-like response to this compound is associated with an increase in the GluA1 subunit of AMPA receptors and signaling of the mammalian target of rapamycin (B549165) (mTOR). researchgate.net Furthermore, the effects of this compound on swimming and climbing behaviors in the FST suggest an interaction with serotonergic and noradrenergic systems, respectively.

Table 1: Effects of this compound on Behavior in the Forced Swim Test

| Treatment Group | Immobility (seconds) | Climbing (seconds) | Swimming (seconds) |

|---|---|---|---|

| Vehicle | 150 ± 10 | 40 ± 5 | 50 ± 8 |

| This compound (10 mg/kg) | 90 ± 8* | 65 ± 7* | 85 ± 9* |

| This compound (20 mg/kg) | 85 ± 9* | 45 ± 6 | 110 ± 10* |

Note: Data are hypothetical and presented for illustrative purposes based on findings reported in the literature. researchgate.net `` indicates a significant difference from the vehicle group.

Effects on Spatial Learning and Memory

The role of the NMDA receptor, particularly the GluN2A subunit, in learning and memory is well-established. Studies investigating the effects of this compound on spatial learning and memory have utilized tasks such as the Morris water maze. In this task, animals must learn the location of a hidden platform in a pool of water, using spatial cues from the surrounding environment.

Research has shown that the administration of this compound can impair the acquisition of spatial memory. For instance, studies have reported that animals treated with this compound exhibit longer escape latencies—the time it takes to find the hidden platform—compared to control animals. This suggests that the blockade of GluN2A-containing NMDA receptors by this compound interferes with the neurobiological processes underlying the formation of new spatial memories.

Table 2: Effect of this compound on Escape Latency in the Morris Water Maze

| Training Day | Vehicle Group (Escape Latency in seconds) | This compound Group (Escape Latency in seconds) |

|---|---|---|

| 1 | 55 ± 5 | 58 ± 6 |

| 2 | 42 ± 4 | 52 ± 5* |

| 3 | 30 ± 3 | 45 ± 4* |

| 4 | 22 ± 2 | 38 ± 4* |

| 5 | 15 ± 2 | 30 ± 3* |

*Note: Data are hypothetical and presented for illustrative purposes based on general findings in the literature. * indicates a significant difference from the vehicle group.

Modulation of Locomotor Activity and Operant Responding

In the realm of operant responding, where an animal learns to perform a specific action to receive a reward or avoid punishment, this compound has been shown to have modulatory effects. For example, in studies of cocaine self-administration, infusion of this compound into the infralimbic medial prefrontal cortex resulted in reduced lever pressing during a retention test. plos.org This suggests that GluN2A-containing NMDA receptors are involved in the reconsolidation of memories that drive drug-seeking behavior.

Influence on Cocaine-Associated Memory Reactivation

This compound has been investigated for its potential to disrupt the reconsolidation of drug-associated memories, a process that is thought to contribute to relapse in addiction. In preclinical models, such as the conditioned place preference (CPP) paradigm, animals learn to associate a specific environment with the rewarding effects of a drug like cocaine.

Studies have demonstrated that blocking GluN2A-containing NMDA receptors with this compound can interfere with the reconsolidation of these cocaine-associated memories. plos.org When administered after the reactivation of the cocaine memory, this compound has been shown to reduce the preference for the cocaine-paired environment in subsequent tests. This suggests that the compound may hold therapeutic potential for preventing relapse by weakening the associative memories that trigger drug craving and seeking.

Table 3: Effect of this compound on Cocaine Conditioned Place Preference

| Treatment Group | Time in Cocaine-Paired Chamber (seconds) |

|---|---|

| Vehicle | 450 ± 30 |

| This compound (post-reactivation) | 250 ± 25* |

| This compound (no reactivation) | 440 ± 28 |

*Note: Data are hypothetical and presented for illustrative purposes based on findings reported in the literature. * indicates a significant difference from the vehicle group.

Effects in Prenatal Stress-Induced Behavioral Abnormalities

Exposure to stress during prenatal development can lead to a range of behavioral and neurodevelopmental abnormalities in offspring. Research has indicated that prenatal stress can alter the transcription of NMDA receptor subunits in the hippocampus, a brain region critical for learning, memory, and emotional regulation. biorxiv.orgbiorxiv.org Specifically, changes in the expression of GluN2A and GluN2B subunits have been observed in animal models of prenatal stress. biorxiv.orgbiorxiv.org

Given that this compound is a selective antagonist for GluN2A-containing NMDA receptors, it is plausible that this compound could modulate the behavioral consequences of prenatal stress. However, to date, there is a lack of direct experimental evidence from studies administering this compound to animal models of prenatal stress to assess its effects on behavioral outcomes. Future research in this area would be valuable to determine if targeting the GluN2A subunit with this compound could be a viable therapeutic strategy for mitigating the adverse effects of prenatal stress on neurodevelopment and behavior.

Conceptual Implications and Broader Research Context

Revisiting the "NMDA Antagonist Hypothesis" in Neurological and Psychiatric Conditions

The "NMDA antagonist hypothesis" posits that modulating NMDA receptor activity can have therapeutic benefits in various neurological and psychiatric disorders. Nvp-aam077, as an antagonist with a reported preference for the NR2A subunit, has been employed to explore the specific involvement of this subtype in such conditions. Research utilizing this compound has contributed to understanding how NR2A-containing receptors might be implicated in the pathophysiology of conditions like ischemic stroke, depression, and schizophrenia. ahajournals.orgmdpi.comresearchgate.netmdpi.com

Studies in models of transient global ischemia have shown that the NR2A subtype-specific antagonist this compound enhanced neuronal death and abolished the induction of ischemic tolerance, in contrast to NR2B subtype-specific antagonists which attenuated ischemic cell death and enhanced neuroprotection. ahajournals.orgahajournals.orgnih.gov This suggests that blocking NR2A-containing receptors may be detrimental in the context of ischemia, challenging a simplistic view of broad NMDA receptor antagonism as universally neuroprotective and highlighting the need for subtype-specific approaches.

In the context of psychiatric disorders, research using this compound has explored the differential contributions of NR2A and NR2B subunits to antidepressant-like and psychotomimetic-like effects. Some findings suggest that blocking either NR2A or NR2B subunits alone might exert antidepressant-like activity, while the simultaneous blockade of both could be associated with psychotic-like effects, as observed in animal models using this compound and the NR2B antagonist Ro 25-6981. mdpi.com These studies refine the NMDA antagonist hypothesis by suggesting that the therapeutic or adverse outcomes of NMDA receptor modulation may be critically dependent on the specific subunit targeted.

Insights into Differential Roles of NMDA Receptor Subtypes in Brain Function and Dysfunction

This compound has been a key compound in efforts to delineate the distinct roles of NR2A and NR2B subunits in normal brain function and dysfunction. NMDA receptors containing different NR2 subunits exhibit varying electrophysiological properties, developmental expression patterns, and localization (synaptic versus extrasynaptic), suggesting specialized roles. nih.govresearchgate.net

Early studies using this compound suggested a critical role for NR2A-containing receptors in certain forms of synaptic plasticity, such as long-term potentiation (LTP). psu.edu However, the interpretation of these findings has been subject to debate due to varying reports on this compound's selectivity, particularly in rodent models where its preference for NR2A over NR2B may be less pronounced than initially reported for human receptors. mdpi.comresearchgate.netnih.govd-nb.infonih.gov More detailed studies have indicated that the selectivity of this compound can be influenced by experimental conditions and species. researchgate.netnih.gov

Despite the complexities in selectivity, studies using this compound have provided evidence for the differential involvement of NR2A-containing receptors in processes like dendritic protein synthesis, which is crucial for long-term synaptic plasticity. nih.gov Furthermore, research in ischemic models has strongly supported opposing roles for NR2A and NR2B subtypes in neuronal fate, with NR2A activation potentially promoting survival and NR2B activation contributing to death. ahajournals.orgahajournals.orgnih.govjneurosci.orgnih.govjneurosci.org

The use of this compound, alongside other subtype-selective antagonists, has been instrumental in revealing that the balance of activity between NR2A- and NR2B-containing receptors can influence the direction of synaptic plasticity and determine neuronal vulnerability or resistance to insults. ahajournals.orgahajournals.orgnih.govpsu.edujneurosci.orgnih.govjneurosci.org

Contribution to Understanding Receptor-Mediated Cell Survival and Death Pathways

Research employing this compound has significantly contributed to the understanding of how NMDA receptor subtypes are coupled to distinct intracellular signaling pathways that govern cell survival and death. The differential localization of NR2A- and NR2B-containing receptors at synaptic and extrasynaptic sites, respectively, has been proposed to underlie their opposing roles in cell fate. nih.govjneurosci.org

Studies using this compound have provided evidence that blocking NR2A-containing receptors can interfere with pro-survival signaling. For instance, in models of ischemia, this compound treatment enhanced neuronal death and inhibited the phosphorylation of CREB and the upregulation of CREB target genes like cpg15 and bdnf, which are associated with neuroprotection. ahajournals.orgahajournals.org Conversely, activation of NR2A-containing receptors, particularly at synaptic sites, has been linked to the activation of pro-survival pathways such as the ERK-CREB pathway. jneurosci.org

Experimental data using this compound in neuronal cultures exposed to NMDA-induced excitotoxicity have shown that while blocking NR2B attenuated apoptosis, blocking NR2A failed to block and in some cases enhanced apoptosis, suggesting a pro-survival role for NR2A-containing receptors that counteracts the apoptotic action of NR2B receptors. jneurosci.orgnih.govjneurosci.org This research, facilitated by tools like this compound, has advanced the understanding of the intricate balance between pro-survival and pro-death signals mediated by different NMDA receptor subtypes and their potential as therapeutic targets for neuroprotection.

Data Table: Differential Effects of NMDA Receptor Subtype Antagonists in Transient Global Ischemia in Rats

| Antagonist | Targeted Subtype | Effect on Neuronal Death | Effect on Ischemic Tolerance | Reference |

| This compound | NR2A (preferential) | Enhanced | Abolished | ahajournals.orgahajournals.orgnih.gov |

| Ifenprodil (B1662929) | NR2B (specific) | Attenuated | Enhanced | ahajournals.orgahajournals.orgnih.gov |

This table summarizes key findings regarding the opposing effects of NR2A and NR2B antagonism in a rat model of transient global ischemia, illustrating the differential roles of these subtypes in neuronal vulnerability and protection. ahajournals.orgahajournals.orgnih.gov

Data Table: Effects of this compound on NMDA-Induced Apoptosis in Cortical Neurons

| Treatment | Effect on Neuronal Apoptosis (relative to NMDA alone) | Reference |

| NMDA alone | Baseline increase | jneurosci.orgnih.gov |

| Ro 25-6981 (NR2B antagonist) | Prevented increase | jneurosci.orgnih.gov |

| This compound (NR2A antagonist) | Failed to block, significantly enhanced | jneurosci.orgnih.gov |

| This compound + Ro 25-6981 | Apoptosis prevented | nih.govjneurosci.org |

This table presents data indicating the contrasting effects of blocking NR2A- and NR2B-containing receptors on NMDA-induced apoptosis in cortical neurons, supporting a pro-survival role for NR2A and a pro-death role for NR2B. jneurosci.orgnih.govjneurosci.org

Methodological Approaches in Nvp Aam077 Research

In Vitro Assays and Cellular Models

In vitro studies utilizing various cell and tissue preparations have been instrumental in understanding the direct effects of NVP-AAM077 at the cellular and receptor level. These approaches allow for controlled environments to examine the compound's interactions with specific neuronal components and signaling pathways.

Xenopus Oocyte Electrophysiology for Receptor Characterization

Xenopus laevis oocytes are a widely used expression system for characterizing the functional properties of ion channels and receptors, including NMDA receptors. By injecting oocytes with mRNA encoding specific NMDA receptor subunits (e.g., NR1, NR2A, NR2B), researchers can create recombinant receptors with defined subunit compositions and study their responses to ligands and antagonists using electrophysiological techniques such as two-electrode voltage clamp.

Studies using Xenopus oocytes have been crucial in determining the subunit selectivity of this compound. Initially described as having a preference for human NR1A/NR2A receptors over NR1A/NR2B receptors, with reported IC50 values of 270 nM and 29.6 μM, respectively medchemexpress.commedchemexpress.comcaymanchem.com. More detailed analyses of the equilibrium constant (KB) in rat recombinant receptors expressed in Xenopus oocytes revealed a competitive antagonism at NR1/NR2A receptors with a KB of 15 ± 2 nM when glutamate (B1630785) was at its EC50 concentration, and 214 ± 10 nM at 10 times the EC50 concentration nih.gov. At NR1/NR2B receptors, this compound showed reduced potency, with an IC50 of 215 ± 13 nM at the EC50 concentration of glutamate (1.5 μM) and 2.2 ± 0.14 μM at higher glutamate concentrations (15 μM) nih.govresearchgate.net. Schild analysis provided a KB of 78 ± 3 nM for this compound at NR2B-containing receptors nih.gov. These studies, while demonstrating a preference for NR2A-containing receptors, also indicated that the difference in equilibrium constants might not be sufficient for complete discrimination between NR2A- and NR2B-containing receptors under all conditions, particularly in synaptic-like activation scenarios nih.gov.

Table 1: IC50 and KB Values of this compound at Recombinant NMDA Receptors in Xenopus Oocytes

| Receptor Subtype | Glutamate Concentration | IC50 (nM) | KB (nM) | Reference |

| hNR1A/NR2A | Not specified | 270 | - | medchemexpress.commedchemexpress.comcaymanchem.com |

| hNR1A/NR2B | Not specified | 29,600 | - | medchemexpress.commedchemexpress.comcaymanchem.com |

| rat NR1/NR2A | EC50 | 31 ± 2 | 15 ± 2 | nih.gov |

| rat NR1/NR2A | 10x EC50 | 214 ± 10 | - | nih.gov |

| rat NR1/NR2B | EC50 (1.5 μM) | 215 ± 13 | 78 ± 3 | nih.govresearchgate.net |

| rat NR1/NR2B | 15 μM | 2,200 ± 140 | - | nih.govresearchgate.net |

Neuronal Cell Cultures (Cortical, Hippocampal, Cortical Striatal)

Primary neuronal cell cultures from different brain regions, such as the cortex, hippocampus, and striatum, provide valuable models for studying the effects of this compound on neuronal survival, excitotoxicity, and synaptic function in a more complex cellular environment than oocytes.

In rat cortical cultures, this compound has been used to investigate the roles of NR2A-containing NMDA receptors in mediating NMDA-induced neuronal death and the neuroprotective effects of glycine (B1666218) jneurosci.org. Studies showed that this compound, at concentrations of 0.4–1 μm, preferentially inhibited NR2A-containing receptors and could prevent NMDA-induced apoptosis jneurosci.org. However, there has been debate regarding the precise subunit specificity of this compound in these preparations jneurosci.org. Extended incubation (48 hours) with this compound in the absence of stimulation was found to increase apoptosis in cortical neurons, an effect preventable by blocking NR2B receptors jneurosci.org. This compound has also been shown to decrease the number and strength of connections between neurons and reduce neuron excitability in mixed cortical neuronal cultures nih.govbiorxiv.org. In cultured cortical interneurons, the NR2A-selective antagonist this compound decreased the immunoreactivity for parvalbumin and GAD67, suggesting a role for NR2A-containing NMDA receptors in maintaining the GABAergic function of these neurons jneurosci.orgresearchgate.netjneurosci.org.

In primary cultured hippocampal neurons, this compound blocked NMDA-mediated excitotoxicity in a concentration-dependent manner at DIV7 and DIV14, similar to the NR2B antagonist Ro-256981 and the non-selective antagonist MK-801 amegroups.cn. However, at DIV14, this compound was also reported to aggravate NMDA-mediated apoptotic excitotoxicity amegroups.cn. This compound has been shown to increase the activity of neuronal nitric oxide synthase (nNOS) in primary hippocampal neurons caymanchem.combertin-bioreagent.com. Studies in hippocampal cultures have also investigated the impact of this compound on NMDA-evoked currents in the context of ischemic preconditioning researchgate.netmdpi.com.

In cortical striatal slice cultures, this compound (PEAQX tetrasodium (B8768297) hydrate) at 3 μM was found to induce cell apoptosis and promote caspase-3 activation medchemexpress.commedchemexpress.com.

Brain Slice Preparations (e.g., Hippocampal, Cortical Striatal)

Brain slice preparations, such as acute or organotypic slices from the hippocampus and cortical striatum, allow for the study of this compound's effects on synaptic transmission, plasticity, and network activity in a more intact neural circuit environment compared to dissociated cell cultures.

In hippocampal slices, this compound has been used to investigate the roles of NR2A-containing NMDA receptors in synaptic plasticity, such as long-term depression (LTD) and long-term potentiation (LTP). Studies have indicated that this compound did not prevent low-frequency stimulation-induced LTD in hippocampal slices from stressed rats, suggesting that NR2B-containing receptors are primarily involved in this process under stress conditions jneurosci.org. In organotypic hippocampal slice cultures, chronic treatment with this compound did not increase epileptiform event-associated large-amplitude spontaneous excitatory postsynaptic currents (sEPSCs), unlike chronic treatment with a non-selective NMDA receptor antagonist physiology.org. This compound has also been used to probe the contribution of NR2A-containing NMDA receptors to NMDA-evoked EPSCs in hippocampal slices at different developmental stages researchgate.netjneurosci.org.

In corticostriatal slices, this compound (50 nM) completely blocked LTP in slices from a model of paroxysmal dystonia, but not in control slices, suggesting a role for NR2A-mediated activation in the pathophysiology of this condition researchgate.net. Application of this compound (300 nM) to corticostriatal slices significantly reduced the amplitude of NMDA-isolated currents nih.gov. Studies in acute cortical slices have also shown that this compound failed to reduce oxygen-glucose deprivation (OGD)-gated currents, in contrast to NR2B antagonists jci.org.

Chick Retina Models

The chick retina has been utilized as an in vitro model to study the effects of this compound on spreading depression (SD), a phenomenon associated with various neurological conditions including migraine and stroke.

Studies in the chick retina have shown that prominent NMDA receptor subtypes, including GluN1, GluN2A, and GluN2B, are highly expressed nih.govmdpi.com. Nanomolar concentrations of this compound, acting as a GluN2A-preferring receptor antagonist, markedly suppressed high K+-induced SD, demonstrating significantly higher potency compared to the non-selective NMDA receptor antagonist MK-801 nih.gov. This high efficacy of this compound in inhibiting SD suggests a critical role for GluN2A-containing receptors in the generation and propagation of SD in the chick retina nih.gov. The rapid reversibility of this compound's effects in this model is consistent with a competitive antagonism mechanism nih.gov.

In Vivo Animal Models

In vivo studies using animal models, primarily rodents, have been essential for evaluating the effects of this compound in more complex physiological systems and assessing its potential therapeutic implications for neurological disorders. These models allow for the investigation of this compound's impact on behavior, brain function, and pathology following various insults.

Rodent Models of Neurological Insults (e.g., Cerebral Ischemia, Electroshock)

Rodent models of neurological insults, such as cerebral ischemia (stroke) and electroshock-induced seizures, have been widely used to study the neuroprotective and anticonvulsant properties of compounds targeting NMDA receptors, including this compound.

In rat focal ischemic stroke models (e.g., MCAo), pretreatment with this compound was found to significantly increase infarct areas and total infarct volume, suggesting that blocking NR2A-containing NMDA receptors can exacerbate ischemic brain injury jneurosci.org. This is in contrast to the neuroprotective effects observed with NR2B antagonism in similar models jneurosci.orgahajournals.orgahajournals.org. In a rat model of transient global ischemia, this compound enhanced neuronal death and abolished the induction of ischemic tolerance ahajournals.orgahajournals.org. Selectively blocking NR2A-containing receptors with this compound inhibited ischemia-induced phosphorylation of CREB and the subsequent upregulation of CREB target genes, such as cpg15 and bdnf ahajournals.orgahajournals.org. In mice with cerebral ischemia, this compound (PEAQX tetrasodium hydrate) at 10 mg/kg could block the CaMKIV-TORC1-CREB pathway signal induced by sigma-1 receptor agonists and improve learning and memory impairments medchemexpress.commedchemexpress.com.

This compound has demonstrated anticonvulsant activity in rodent models of seizures. It inhibits seizures induced by maximal electroshock (MES) in mice with an ED50 value of 23 mg/kg caymanchem.combertin-bioreagent.com. In kindling and pilocarpine (B147212) models of limbic epileptogenesis in rats, activation of NR2A-containing NMDA receptors was found to be selectively required, and this compound could affect seizure development nih.gov.

In a model of paroxysmal dystonia in mutant hamsters, systemic administration of this compound (20 and 30 mg/kg i.p.) exerted significant antidystonic effects and delayed the onset of dystonic episodes after intrastriatal injections researchgate.net.

Studies in adult mice have shown that this compound (10 mg/kg) inhibits the proliferation of neural progenitor cells (NPCs) in the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampal dentate gyrus, an effect dependent on neuronal nitric oxide synthase (nNOS) caymanchem.com. This compound treatment in mice also increased escape latency and decreased the percentage of time spent in the target quadrant in the Morris water maze, suggesting impairments in spatial learning caymanchem.com. In a model of prenatal stress in rats, treatment with this compound resulted in antidepressant-like effects and rescued abnormalities in myelin basic protein (MBP) and p-CaMKII levels in the hippocampus imrpress.com.

Table 2: Selected In Vivo Findings of this compound in Rodent Models

| Animal Model | Neurological Insult/Condition | This compound Effect | Key Finding | Reference |

| Rat (focal ischemia) | Cerebral Ischemia (MCAo) | Increased infarct volume | Blocking NR2A-containing receptors exacerbated injury. | jneurosci.org |

| Rat (global ischemia) | Transient Global Ischemia | Enhanced neuronal death, abolished ischemic tolerance | NR2A-containing receptors play a differential role in ischemic tolerance. | ahajournals.orgahajournals.org |

| Mouse | Maximal Electroshock (MES) | Inhibited seizures | Anticonvulsant activity. | caymanchem.combertin-bioreagent.com |

| Rat | Limbic Epileptogenesis (Kindling, Pilocarpine) | Affected seizure development | Activation of NR2A-containing receptors required for epileptogenesis. | nih.gov |

| Mutant Hamster | Paroxysmal Dystonia | Antidystonic effects | Suggests role of NR2A-mediated activation in pathophysiology. | researchgate.net |

| Adult Mouse | Neurogenesis/Spatial Learning | Inhibited NPC proliferation, impaired spatial learning | Effects dependent on nNOS and potentially linked to cognitive function. | caymanchem.com |

| Rat (prenatal stress) | Depression-like behavior | Antidepressant-like effects | Rescued MBP and p-CaMKII abnormalities. | imrpress.com |

| Mouse (cerebral ischemia) | Cerebral Ischemia | Blocked CaMKIV-TORC1-CREB pathway, improved learning/memory | Interaction with sigma-1 receptor agonists. | medchemexpress.commedchemexpress.com |

Behavioral Phenotyping Paradigms (e.g., Forced Swim Test, Morris Water Maze)

Behavioral tests are crucial for understanding the in vivo effects of this compound on complex behaviors. The Morris Water Maze (MWM) and the Forced Swim Test (FST) are commonly used paradigms.

Studies using the Morris Water Maze have investigated the impact of this compound on spatial learning and memory. For instance, this compound has been shown to increase escape latency and decrease the percentage of time spent in the target quadrant in the Morris water maze, suggesting an impairment in spatial memory. caymanchem.combertin-bioreagent.com In some studies, intrahippocampal administration of this compound prevented long-term potentiation (LTP) without affecting long-term depression (LTD), and this was associated with an effect on spatial memory consolidation oup.comoup.com. However, other studies using different protocols or administration routes did not find an effect on spatial acquisition oup.comoup.com.

The Forced Swim Test is often used to assess antidepressant-like activity or behavioral despair. Research has explored the effects of this compound in this paradigm. One study indicated that this compound reduced immobility time in the forced swim test, suggesting a rapid antidepressant-like effect. nih.gov This effect appeared to be associated with changes in glutamate and serotonin (B10506) levels in the medial prefrontal cortex and activation of the mTOR pathway. nih.gov However, another study found that while a broad-spectrum NMDA antagonist blocked the anti-immobility effect of curcumin (B1669340) in the FST, this compound did not, suggesting a differential involvement of NMDA receptor subunits. researchgate.net

Here is a summary of behavioral findings related to this compound:

| Behavioral Test | Observed Effect of this compound | Potential Implication | Source |

| Morris Water Maze | Increased escape latency, decreased time in target quadrant. | Impaired spatial memory. | caymanchem.combertin-bioreagent.com |

| Morris Water Maze | Prevented LTP, did not alter LTD; abolished QIII preference. | Impaired spatial memory consolidation. | oup.comoup.com |

| Morris Water Maze | No effect on spatial acquisition (in some protocols). | Context-dependent effects. | oup.comoup.com |

| Forced Swim Test | Reduced immobility time. | Rapid antidepressant-like effect. | nih.gov |

| Forced Swim Test | Did not block anti-immobility effect of curcumin (in one study). | Differential subunit involvement suspected. | researchgate.net |

Biochemical and Molecular Techniques

Biochemical and molecular methods are employed to investigate the mechanisms underlying this compound's effects at the cellular and molecular levels.

Immunoblotting and Immunochemistry

Immunoblotting (Western blotting) and immunochemistry are used to detect and quantify protein levels and localization. These techniques have been applied in this compound research to examine the expression and phosphorylation status of various proteins involved in signaling pathways affected by NMDA receptor activity.

For example, Western blotting has been used to assess the phosphorylation of CREB (cAMP response element-binding protein) in studies involving this compound. ahajournals.orgahajournals.org Blocking NR2A-containing NMDA receptors with this compound inhibited ischemia-induced phosphorylation of CREB and the subsequent upregulation of CREB target genes. ahajournals.orgahajournals.org Immunochemistry has also been used to visualize protein expression and localization in tissue samples after this compound administration. ahajournals.orgfrontiersin.org Studies have used immunochemistry to examine neuronal markers like MAP2 and astrocytic markers like GFAP to assess the effects of this compound in the context of neuronal damage or neuroprotection studies. frontiersin.org

Gene Expression Analysis (e.g., RT-PCR, In Situ Hybridization)

Techniques like Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and In Situ Hybridization are used to measure mRNA levels and understand how this compound affects gene expression.

RT-PCR has been utilized to evaluate the mRNA levels of genes such as cpg15 and bdnf (brain-derived neurotrophic factor) in the hippocampus following this compound treatment. ahajournals.orgahajournals.org Studies have shown that this compound blocked the induction of cpg15 and bdnf mRNA expression, suggesting an involvement of NR2A-containing receptors in the regulation of these genes after ischemic insults. ahajournals.orgahajournals.org

In Situ Hybridization provides spatial information about gene expression within tissues. This technique has been used in conjunction with this compound to localize changes in mRNA levels in specific brain regions, such as the hippocampus, in response to experimental conditions and this compound administration. ahajournals.orgahajournals.orgnih.govresearchgate.net For instance, in situ hybridization confirmed that this compound reduced seizure-induced BDNF mRNA accumulation in the hippocampus. nih.gov

Enzyme Activity Assays (e.g., Caspase-3, nNOS)

Enzyme activity assays are used to measure the functional activity of specific enzymes that are part of signaling cascades influenced by NMDA receptors. Caspase-3 and neuronal nitric oxide synthase (nNOS) are examples of enzymes whose activity has been studied in the context of this compound.

Caspase-3 is a key executioner caspase involved in apoptosis. Research indicates that this compound can promote the activation of caspase-3 and induce cell apoptosis in certain conditions, such as cortical striatal slice cultures. jneurosci.orgmedchemexpress.com Studies have measured caspase-3 activity using assays to assess the pro-apoptotic effects associated with this compound. jneurosci.orgmedchemexpress.comicrs.comuc.ptresearchgate.net

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide, a signaling molecule in the brain. This compound has been reported to increase the activity of neuronal nitric oxide synthase (nNOS) in primary hippocampal neurons. caymanchem.combertin-bioreagent.com This finding suggests a link between NR2A-containing NMDA receptors and nNOS activity.

Here is a summary of findings related to enzyme activity assays:

| Enzyme | Observed Effect of this compound | Potential Implication | Source |

| Caspase-3 | Promotes activation. | Involvement in apoptosis. | jneurosci.orgmedchemexpress.com |

| nNOS | Increases activity. | Modulation of nitric oxide signaling. | caymanchem.combertin-bioreagent.com |

Structural Biology and Computational Approaches

Structural biology techniques, particularly X-ray crystallography, provide detailed insights into the three-dimensional structure of proteins and how compounds like this compound interact with them.

X-ray Crystallography of Receptor Domains

X-ray crystallography has been instrumental in understanding the binding of this compound to the ligand-binding domain (LBD) of NMDA receptors, specifically the GluN1-GluN2A subtype. The crystal structure of the GluN1-GluN2A LBD complexed with glycine (for GluN1) and this compound (for GluN2A) has been determined. nih.govnih.gov

This structural analysis revealed a novel binding mode for this compound. nih.govnih.gov The structure shows that the dioxoquinoxalinyl ring and the phosphono group of this compound occupy the glutamate-binding pocket in the GluN2A subunit. nih.gov A unique finding was the interaction between the bromophenyl group of this compound and GluN1-Glu781 at the GluN1-GluN2A subunit interface. nih.govnih.gov This interaction with residues from both subunits was the first example of its kind for a competitive NMDA receptor antagonist. nih.gov Mutational analysis of GluN1-Glu781 confirmed its involvement in the binding of this compound, as mutations at this site reduced the antagonist's potency. nih.govnih.gov

The binding of this compound induces conformational changes in the GluN2A LBD, including an opening of the bi-lobe structure compared to the glutamate-bound state. nih.gov This structural information provides a basis for understanding the mechanism of action of this compound and can inform the design of new NMDA receptor antagonists. nih.gov

Here is a summary of key structural findings:

| Technique | Target | Key Findings | Source |

| X-ray Crystallography | GluN1-GluN2A Ligand-Binding Domain (LBD) | This compound binds to the glutamate-binding pocket in GluN2A. nih.gov Bromophenyl group interacts with GluN1-Glu781 at the subunit interface. nih.govnih.gov Novel antagonist binding mode involving both subunits. nih.gov Induces conformational changes in GluN2A LBD. nih.gov | nih.govnih.gov |

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis has been a crucial technique in elucidating the specific residues and domains of the N-methyl-D-aspartate (NMDA) receptor that are critical for the binding and inhibitory action of this compound. This compound is known to act as a competitive antagonist at the glutamate-binding site of NMDA receptors, exhibiting a preference for GluN2A-containing subtypes. citeab.comctdbase.org Structural studies have revealed that this compound binds within the ligand-binding domain (LBD) of the GluN1-GluN2A NMDA receptor heterodimer. Current time information in Lagos, NG.epa.gov Its binding involves interactions within the glutamate-binding pocket of the GluN2A subunit, as well as a notable interaction between its bromophenyl group and the GluN1-Glu781 residue located at the GluN1-GluN2A subunit interface. Current time information in Lagos, NG.epa.gov This interaction with the GluN1 subunit was a novel finding for a competitive antagonist at the NMDA receptor glutamate site. Current time information in Lagos, NG.